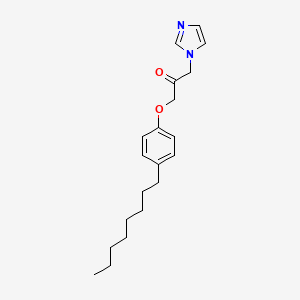
1-Imidazol-1-yl-3-(4-octylphenoxy)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Imidazol-1-yl-3-(4-octylphenoxy)propan-2-one is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of an imidazole ring and an octylphenoxy group attached to a propan-2-one backbone
Preparation Methods
The synthesis of 1-Imidazol-1-yl-3-(4-octylphenoxy)propan-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Octylphenoxy Group: The octylphenoxy group can be introduced via a nucleophilic substitution reaction, where an octylphenol derivative reacts with an appropriate leaving group on the imidazole ring.
Formation of the Propan-2-one Backbone:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Imidazol-1-yl-3-(4-octylphenoxy)propan-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., nickel, palladium), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-Imidazol-1-yl-3-(4-octylphenoxy)propan-2-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-Imidazol-1-yl-3-(4-octylphenoxy)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its therapeutic effects.
Comparison with Similar Compounds
1-Imidazol-1-yl-3-(4-octylphenoxy)propan-2-one can be compared with other imidazole derivatives, such as:
Metronidazole: Known for its antibacterial and antiprotozoal activities.
Clotrimazole: Used as an antifungal agent.
Ketoconazole: Another antifungal compound with a broader spectrum of activity.
The uniqueness of this compound lies in its specific structural features and the presence of the octylphenoxy group, which may confer distinct biological and chemical properties compared to other imidazole derivatives.
Properties
Molecular Formula |
C20H28N2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-imidazol-1-yl-3-(4-octylphenoxy)propan-2-one |
InChI |
InChI=1S/C20H28N2O2/c1-2-3-4-5-6-7-8-18-9-11-20(12-10-18)24-16-19(23)15-22-14-13-21-17-22/h9-14,17H,2-8,15-16H2,1H3 |
InChI Key |
CGVPWFIJGMBNPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCC(=O)CN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















